1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole moiety. Key structural attributes include:
- A 3-chloro-4-methoxyphenyl substituent at the 1-position of the triazole, contributing both electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
- A 2-methylphenyl group on the oxadiazole ring, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-10-5-3-4-6-12(10)17-21-18(27-23-17)15-16(20)25(24-22-15)11-7-8-14(26-2)13(19)9-11/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMGGACQHEUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a carboxylic acid derivative. This step may require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reactions: The substituted phenyl groups are introduced through various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (SEAr). These reactions often require specific reagents and conditions, such as strong bases or acids.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction may lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, such as nucleophilic or electrophilic aromatic substitution, to introduce new functional groups or modify existing ones. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials, catalysts, and ligands.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases and conditions.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials, coatings, or additives.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes, receptors, or proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Steric Considerations : The 2-Me-phenyl group on the oxadiazole introduces moderate steric hindrance, contrasting with the bulkier 3-Me-phenyl in .
- Core Heterocycle : Replacing triazole with thiazole () or benzotriazole () alters π-π stacking and hydrogen-bonding capabilities, influencing biological target selectivity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic entity that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- IUPAC Name : 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- SMILES Notation : Cc(cc1)ccc1-c1noc(-c2nn(CC(Nc(cc3)cc(Cl)c3OC)=O)c3c2cccc3)n1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. The oxadiazole and triazole moieties are known to exhibit significant anticancer properties through multiple pathways:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on key kinases associated with cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Antioxidant Activity : The presence of methoxy and chloro substituents contributes to its antioxidant properties, which may help in mitigating oxidative stress in cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds containing oxadiazole and triazole rings. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| L909-0554 | PC-3 (Prostate) | 0.67 | Apoptosis induction |
| L909-0554 | HCT-116 (Colon) | 0.80 | EGFR inhibition |
| L909-0554 | ACHN (Renal) | 0.87 | Src inhibition |
These values suggest that the compound exhibits potent anticancer activity across multiple cell lines, indicating a broad spectrum of efficacy against various cancer types .
Case Studies
In one notable case study involving a series of synthesized oxadiazole derivatives, compounds structurally similar to the target compound were tested against several cancer types:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the oxadiazole ring via cyclocondensation of hydrazides with nitrile oxides under reflux conditions (e.g., acetonitrile, 80–100°C) .
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, requiring anhydrous DMF and a nitrogen atmosphere to prevent side reactions .
- Critical Parameters:
- Solvent choice (polar aprotic solvents like DMF enhance reaction rates).
- Catalysts (Cu(I) salts for CuAAC).
- Temperature control (60–80°C for triazole formation).
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazide + Nitrile oxide | Acetonitrile | None | 80–100 | 70–85 |
| 2 | Azide + Alkyne | DMF | Cu(I) | 60–80 | 65–78 |
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies substituent positions on aromatic rings and heterocycles. For example, methoxy protons (δ 3.8–4.0 ppm) and triazole carbons (δ 145–150 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 426.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
Advanced Research Questions
Q. How can computational modeling resolve structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., kinase enzymes). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- MD Simulations: Run 100-ns trajectories in explicit solvent to assess conformational stability of the triazole-oxadiazole scaffold .
Q. Table 2: Key Computational Findings
| Parameter | Value | Biological Implication |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | High electrophilicity for nucleophilic attack |
| Binding affinity (ΔG) | -9.8 kcal/mol | Strong inhibition potential for kinase X |
Q. How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer: Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Follow this workflow:
- Step 1: Compare substituent effects (e.g., 3-chloro vs. 4-fluoro on phenyl rings) using SAR tables .
- Step 2: Validate assays with positive controls (e.g., staurosporine for kinase inhibition) and standardized protocols (e.g., IC50 in triplicate) .
- Step 3: Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies in IC50 values .
Example Case:
- Study A: IC50 = 2.1 µM (3-chloro substituent) .
- Study B: IC50 = 8.5 µM (4-fluoro analog) .
- Resolution: The chloro group’s higher electronegativity enhances target binding via halogen bonding .
Q. What crystallographic strategies are effective for resolving this compound’s 3D structure?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Apply SHELXL for least-squares refinement. Key parameters:
- Visualization: Generate ORTEP diagrams to highlight bond angles and planarity of the triazole-oxadiazole core .
Q. How do reaction solvent and temperature influence the regioselectivity of triazole formation?
Methodological Answer:
- Solvent Effects: Polar solvents (DMF, DMSO) favor kinetic control, yielding 1,4-disubstituted triazoles. Non-polar solvents (toluene) may promote 1,5-isomers via thermodynamic control .
- Temperature: Lower temps (0–25°C) favor 1,4-regioselectivity; higher temps (>80°C) risk side reactions (e.g., alkyne dimerization) .
Q. What strategies mitigate decomposition during purification of this compound?
Methodological Answer:
- Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for rapid elution. Avoid prolonged exposure to acidic/basic conditions .
- Crystallization: Recrystallize from ethanol/water (7:3) at 4°C to stabilize the oxadiazole ring .
- Storage: Lyophilize and store under argon at -20°C to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
